1-Phenylethyl 4-phenoxybenzoate
Description
1-Phenylethyl 4-phenoxybenzoate is a benzoate ester characterized by a phenylethyl ester group and a phenoxy substituent at the para position of the benzoate ring.
Properties
CAS No. |
90139-27-8 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-phenylethyl 4-phenoxybenzoate |
InChI |
InChI=1S/C21H18O3/c1-16(17-8-4-2-5-9-17)23-21(22)18-12-14-20(15-13-18)24-19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
UJQGKUQVWZIRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylethyl 4-phenoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-phenoxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 1-Phenylethyl 4-phenoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Phenylethyl 4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Formation of phenylethyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
1-Phenylethyl 4-phenoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenylethyl 4-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The aromatic rings can interact with cellular components, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzoate Esters
The benzoate ester family includes compounds with varying ester substituents, which significantly affect their properties. Key analogues from the evidence are listed below:
Key Observations:
- The 4-phenoxy substituent introduces an additional aromatic ring, which may enhance interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrophobic effects .
Antimicrobial Activity
Compounds with phenylethyl or aromatic substituents exhibit notable antimicrobial properties:
- 3-Phenyl-5-(1-phenylethyl)-THTT (): Demonstrated potent activity against Staphylococcus aureus and Candida krusei, outperforming fluconazole in antifungal efficacy .
- Pyridine derivatives with 1-phenylethyl groups (): Showed inhibition zones of 12–16 mm against gram-positive/negative bacteria and Candida species .
Cytotoxic Activity
Phenylethyl-substituted phenols (e.g., 2,4-bis(1-phenylethyl)-phenol) exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 17.33 μg/ml) . The phenylethyl group in the target compound may similarly contribute to anticancer activity by inducing apoptosis or inhibiting proliferation.
Physicochemical Properties
Additionally, branched or unsaturated ester groups (e.g., cis-3-hexenyl) generally reduce melting points and increase solubility in organic solvents compared to rigid aromatic esters .
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